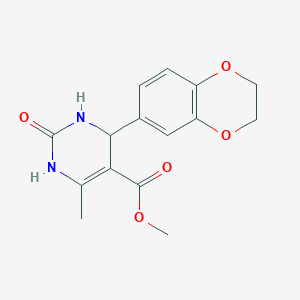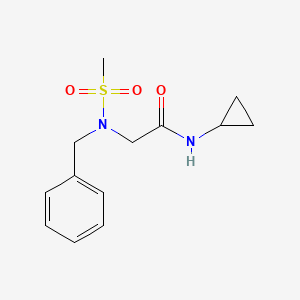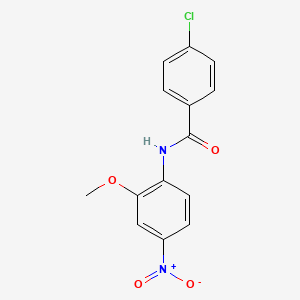
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that has been widely studied for its various applications in scientific research. It is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα) and has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and metabolic disorders. In
科学研究应用
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In addition, 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as an anti-diabetic agent.
作用机制
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is a selective agonist of the RORα receptor, which belongs to the nuclear receptor superfamily. RORα is a transcription factor that plays a key role in regulating the expression of genes involved in various physiological processes, including metabolism, inflammation, and immunity. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide binds to the ligand-binding domain of RORα and induces a conformational change that allows it to recruit coactivators and activate gene transcription. The downstream effects of RORα activation by 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide are complex and multifaceted, but they ultimately lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide are diverse and depend on the specific cell type and tissue context. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells. In addition, 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide for lab experiments is its selectivity for RORα, which allows for the specific modulation of RORα-dependent pathways without affecting other nuclear receptors. 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide on RORα may be context-dependent and may vary depending on the specific cell type and tissue context.
未来方向
There are several future directions for research on 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide. One area of interest is the development of more potent and selective RORα agonists that have improved pharmacokinetic properties and therapeutic potential. Another area of interest is the elucidation of the downstream signaling pathways and molecular mechanisms that mediate the effects of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide on various physiological processes. Finally, the application of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide in animal models of various diseases, including cancer, autoimmune disorders, and metabolic disorders, may provide valuable insights into its therapeutic potential and limitations.
合成方法
The synthesis of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide involves the reaction of 2,5-dichloro-4-nitrobenzoic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is typically around 50-60%.
属性
IUPAC Name |
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-17(2,3)11-6-4-10(5-7-11)16(22)20-14-8-13(19)15(21(23)24)9-12(14)18/h4-9H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXERKLODYWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)